(E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide is a compound that belongs to the class of acrylamides, which are important in various fields, including organic synthesis and medicinal chemistry. This compound features a distinctive structure characterized by a phenyl group and a tert-butyl substituent, which contribute to its chemical properties and biological activity.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an acrylamide derivative. Acrylamides are known for their reactivity and versatility in synthetic applications, making them valuable in both academic research and industrial processes .
The synthesis of (E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide typically involves several key reactions, including:
The synthesis often requires specific conditions such as temperature control, choice of solvent (commonly dichloromethane), and the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the reaction . The reactions are usually performed under reflux conditions to enhance yield and purity.
The molecular formula of (E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide is . Its structure features:
The compound's structural data can be represented as follows:
(E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide is thought to involve interactions with specific biological targets such as enzymes or receptors. The unique structural features, particularly the benzodioxole ring and the acrylamide moiety, allow this compound to modulate biological pathways potentially leading to therapeutic effects. The interactions may inhibit enzyme activity or alter receptor signaling pathways, contributing to its bioactivity .
The physical properties of (E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide include:
Chemical properties encompass:
(E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide has several scientific applications:
This compound represents a significant area of interest due to its versatile applications across multiple scientific disciplines.
The systematic IUPAC name (E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide (Molecular Formula: C₁₉H₂₁NO; Molecular Weight: 279.38 g/mol) defines its critical structural features: a tert-butyl-substituted phenyl ring conjugated to an acrylamide backbone in trans (E) configuration, linked to a terminal phenylamide group. The tert-butyl moiety at the para position enhances hydrophobic interactions within the antagonist-binding pocket of Transient Receptor Potential Vanilloid Type 1's transmembrane domains 2–4 region, while the acrylamide spacer maintains planarity essential for channel blockade [5]. This compound is cataloged under multiple identifiers across chemical databases:
Table 1: Chemical Identifiers and Synonyms
Identifier Type | Designation |
---|---|
PubChem CID | 5885566 |
Chemical Abstracts Service Registry Number | 848133-36-0 |
Common Research Name | AMG 9810 |
Alternative Name | (E)-3-(4-(tert-Butyl)phenyl)-N-(3,4-dihydro-2H-benzo[b][1,4]dioxin-6-yl)acrylamide |
The stereospecific E-configuration across the C2–C3 alkene bond is pharmacologically essential, as Z-isomers exhibit >100-fold reduced Transient Receptor Potential Vanilloid Type 1 affinity. X-ray crystallographic analyses reveal that the tert-butyl group induces significant torsional angle deflection (≈35°) between the acrylamide and phenyl planes, optimizing van der Waals contacts with Leu547 and Thr550 in the rat Transient Receptor Potential Vanilloid Type 1 vestibule [5].
The discovery of (E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide emerged from systematic structure-activity relationship studies targeting cinnamide derivatives. Early vanilloid antagonists like capsazepine demonstrated limited efficacy in vivo due to poor metabolic stability and species-specific differences in antagonist sensitivity (notably weak proton blockade). Through scaffold hybridization, researchers identified that incorporation of tert-butyl at the acrylamide 4-position enhanced rat Transient Receptor Potential Vanilloid Type 1 affinity 18-fold over unsubstituted analogs (half-maximal inhibitory concentration values decreasing from 1.2 μM to 67 nM) [5].
Further optimization replaced the simple phenylamide with 2,3-dihydrobenzodioxin-6-amine, yielding AMG 9810 with balanced antagonism against multiple Transient Receptor Potential Vanilloid Type 1 activation modalities:
Table 2: Pharmacological Profile of Select Transient Receptor Potential Vanilloid Type 1 Antagonists
Antagonist | Capsaicin Half-Maximal Inhibitory Concentration (nM) | Proton Half-Maximal Inhibitory Concentration (nM) | Heat Half-Maximal Inhibitory Concentration (nM) | Reference |
---|---|---|---|---|
Capsazepine | 422 ± 98 | >10,000 | >10,000 | [5] |
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) | 5.1 ± 0.9 | 28 ± 5 | 16 ± 3 | [5] |
AMG 9810 | 24.5 ± 4.2 | 85.6 ± 12.3 | 45.3 ± 8.7 | [5] |
AMG 9810 exhibited superior efficacy in reversing complete Freund's adjuvant-induced thermal hyperalgesia (half-maximal effective dose = 9.7 mg/kg orally) compared to capsazepine (half-maximal effective dose > 30 mg/kg) without affecting basal nociceptive thresholds. This profile established tert-butylphenyl acrylamides as valuable tools for mechanistic studies, though later compounds addressed blood-brain barrier penetration limitations through alternative heterocycles [5] [10].
In spinal cord studies, (E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide (10 μM topical application) abolished long-term potentiation induction in dorsal horn neurons following peripheral formalin or complete Freund's adjuvant injection. This inhibition occurred through blockade of Transient Receptor Potential Vanilloid Type 1-dependent presynaptic glutamate release and postsynaptic amplification mechanisms, disrupting central sensitization cascades [2]. Electrophysiological recordings demonstrated 87 ± 6% suppression of C-fiber-evoked field potentials within 30 minutes, confirming its efficacy in modulating synaptic plasticity underlying chronic pain:
Table 3: Electrophysiological Effects on Spinal Long-Term Potentiation
Induction Method | Long-Term Potentiation Magnitude (% Baseline) | Post-Treatment with Compound (% Suppression) | Recording Site |
---|---|---|---|
Complete Freund's Adjuvant (3h) | 185 ± 11 | 92 ± 8 | Superficial dorsal horn |
High-Frequency Stimulation (100Hz) | 210 ± 15 | 88 ± 7 | Lamina II neurons |
Low-Frequency Stimulation (2Hz) | 162 ± 9 | 85 ± 6 | C-fiber synapses |
Paradoxically, systemic administration induces hyperthermia (ΔT ≈ +1.5°C in rats at 10 mg/kg intravenously), revealing Transient Receptor Potential Vanilloid Type 1's tonic activation in thermoregulatory pathways. This effect occurs independently of blood-brain barrier penetration, implicating hypothalamic circumventricular organs or peripheral terminals. The hyperthermia is conserved across species (rats, dogs, primates), demonstrating that Transient Receptor Potential Vanilloid Type 1 tonically suppresses body temperature through constitutive activity rather than ligand-dependent gating [6].
In models of central sensitization, compounds with enhanced central nervous system penetration outperform peripherally restricted analogs. While (E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide exhibits moderate brain penetration (brain-to-plasma ratio ≈ 0.4), intrathecal administration revealed its superior efficacy against capsaicin-induced mechanical allodynia (85% reversal at 30 μg) versus cutaneous heat hyperalgesia (62% reversal), highlighting discrete Transient Receptor Potential Vanilloid Type 1 populations in pain processing [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9